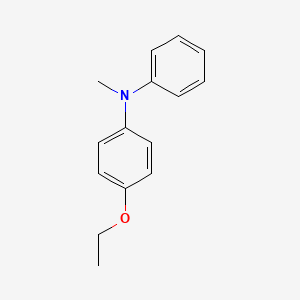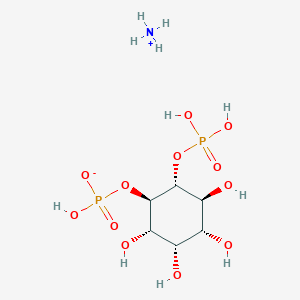
6-Methyl-2-oxohept-3-en-4-olate;nickel(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-2-oxohept-3-en-4-olate;nickel(2+) is a coordination compound with the molecular formula C₁₆H₂₆NiO₄. This compound is known for its unique structure, where a nickel ion is coordinated with the organic ligand 6-Methyl-2-oxohept-3-en-4-olate. It has applications in various fields, including catalysis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-oxohept-3-en-4-olate;nickel(2+) typically involves the reaction of 6-Methyl-2-oxohept-3-en-4-olate with a nickel salt, such as nickel(II) chloride or nickel(II) acetate, under controlled conditions. The reaction is usually carried out in an organic solvent like ethanol or methanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the coordination compound.
Industrial Production Methods
On an industrial scale, the production of 6-Methyl-2-oxohept-3-en-4-olate;nickel(2+) follows similar principles but is optimized for higher yields and purity. The process involves the use of high-purity starting materials and solvents, and the reaction conditions are carefully monitored to ensure consistent product quality. The final product is typically purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-2-oxohept-3-en-4-olate;nickel(2+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where the 6-Methyl-2-oxohept-3-en-4-olate ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand and heating the reaction mixture.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) complexes, while reduction can produce nickel(I) species. Ligand substitution reactions result in new coordination compounds with different ligands.
Applications De Recherche Scientifique
6-Methyl-2-oxohept-3-en-4-olate;nickel(2+) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in metal-based drug design.
Industry: It is used in the development of advanced materials, such as metal-organic frameworks and coordination polymers.
Mécanisme D'action
The mechanism of action of 6-Methyl-2-oxohept-3-en-4-olate;nickel(2+) involves its ability to coordinate with other molecules and ions. The nickel ion acts as a central metal, forming coordination bonds with the 6-Methyl-2-oxohept-3-en-4-olate ligand and other potential ligands. This coordination can influence the reactivity and properties of the compound, making it useful in catalysis and material science.
Comparaison Avec Des Composés Similaires
Similar Compounds
Zinc, (Z)-6-Methyl-2-oxohept-3-en-4-olate: This compound is similar in structure but contains zinc instead of nickel.
Copper, (Z)-6-Methyl-2-oxohept-3-en-4-olate: Another similar compound where copper replaces nickel.
Uniqueness
6-Methyl-2-oxohept-3-en-4-olate;nickel(2+) is unique due to the specific properties imparted by the nickel ion. Nickel complexes often exhibit distinct catalytic activities and electronic properties compared to their zinc and copper counterparts, making them valuable in specific applications.
Propriétés
Numéro CAS |
14522-99-7 |
|---|---|
Formule moléculaire |
C16H26NiO4 |
Poids moléculaire |
341.07 g/mol |
Nom IUPAC |
6-methyl-2-oxohept-3-en-4-olate;nickel(2+) |
InChI |
InChI=1S/2C8H14O2.Ni/c2*1-6(2)4-8(10)5-7(3)9;/h2*5-6,10H,4H2,1-3H3;/q;;+2/p-2 |
Clé InChI |
HDBAKCZCEGXHMX-UHFFFAOYSA-L |
SMILES canonique |
CC(C)CC(=CC(=O)C)[O-].CC(C)CC(=CC(=O)C)[O-].[Ni+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Sodium;7-amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13736758.png)
![Zirconium,[(7aR,7'aR)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]dimethyl-(9CI)](/img/structure/B13736760.png)










